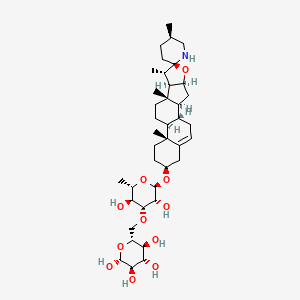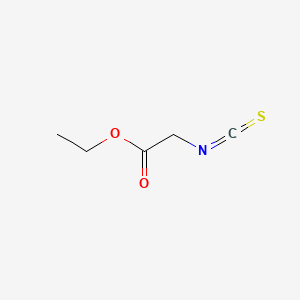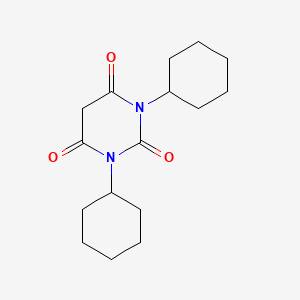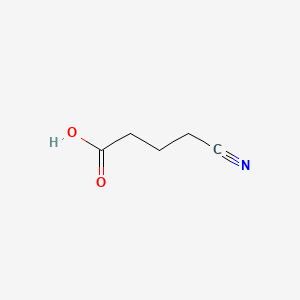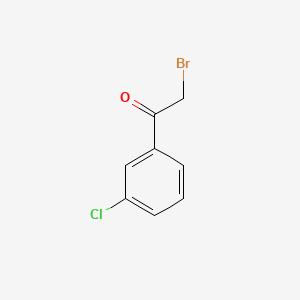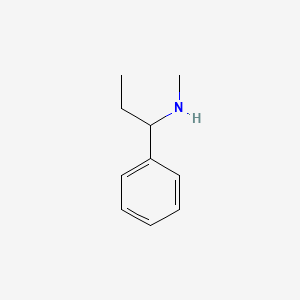
(1-Methylaminopropyl)benzene
説明
科学的研究の応用
DNA Methylation and Carcinogen Exposure
One application of (1-Methylaminopropyl)benzene, a derivative of benzene, is in understanding its impact on DNA methylation patterns, which are crucial in cancer development. A study highlighted the epigenetic changes induced by low-level exposure to benzene, a widespread pollutant associated with Acute Myelogenous Leukemia (AML) risk. It revealed that exposure to airborne benzene led to significant alterations in DNA methylation, such as global hypomethylation and gene-specific hypermethylation/hypomethylation, which replicate aberrant epigenetic patterns found in malignant cells. This indicates that low-level exposure to benzene-related compounds can lead to changes in DNA methylation, mimicking those observed in cancerous tissues (Bollati et al., 2007).
Occupational Exposure and Health Risks
Investigations into the genotoxic effects of chronic occupational exposure to benzene among workers have been conducted. Studies in this area reveal that exposure, even at low levels, can lead to increased mitochondrial DNA copy number as a biological oxidative response to mitochondrial DNA damage and dysfunction. This suggests that exposure to low levels of benzene can induce biological dysfunction even at exposure levels significantly lower than the Occupational Safety and Health Administration/European Union standards. This highlights the potential health risks associated with occupational exposure to benzene and its derivatives (Carugno et al., 2011).
Genotoxicity and Hematotoxicity
The genotoxic and hematotoxic effects of benzene exposure have been a significant concern. Studies have shown that benzene exposure is linked to hematotoxicity even at levels below the U.S. occupational standard. This includes effects on white blood cell and platelet counts and sensitivity in progenitor cell colony formation. Genetic variants in key metabolizing enzymes have been found to influence susceptibility to benzene hematotoxicity, indicating a genetic predisposition to the toxic effects of benzene in certain individuals (Lan et al., 2004).
Epigenetic Modifications in Repetitive Elements
The impact of benzene on epigenetic and transcriptional alterations in DNA repetitive elements has also been studied. Occupational exposure to benzene and methyl tert-butyl ether (MTBE), both fuel-related pollutants, was found to affect epigenetic and transcriptional alterations in DNA repetitive elements of petrol station workers. This includes changes in the transcriptional activity of retrotransposons and methylation on repeated-element DNA and H3K9 histone. This indicates the complex interaction between environmental pollutants like benzene and the epigenetic mechanisms, which may have implications for understanding the carcinogenic potential of benzene (Rota et al., 2018).
特性
IUPAC Name |
N-methyl-1-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8,10-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELGXBUYFOSFJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306484 | |
| Record name | N-Methyl-1-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylaminopropyl)benzene | |
CAS RN |
7713-71-5 | |
| Record name | N-Methyl-1-phenylpropan-1-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007713715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-1-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-1-phenylpropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-1-PHENYLPROPAN-1-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74KL5FFS7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



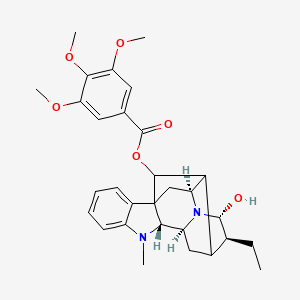
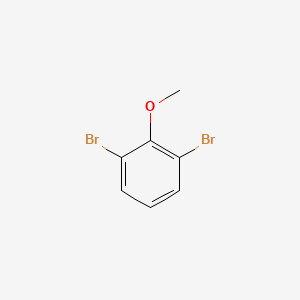
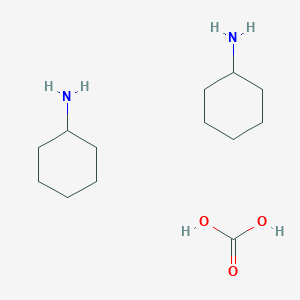
![6-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1584053.png)
